molecular formula C9H20ClNO B566086 Methyl octanimidate hydrochloride CAS No. 52011-54-8

Methyl octanimidate hydrochloride

Cat. No. B566086
CAS RN: 52011-54-8
M. Wt: 193.715
InChI Key: YBFBQBCDTCPNHE-UHFFFAOYSA-N
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Description

“Methyl octanimidate hydrochloride” is a reagent used in the preparation of Neuraminic Acid and its derivatives . It has a molecular weight of 193.71 and a molecular formula of C9H20ClNO . The compound is a white solid .


Molecular Structure Analysis

The molecular structure of “Methyl octanimidate hydrochloride” can be represented by the canonical SMILES string: CCCCCCCC(=N)OC.Cl . This indicates that the molecule consists of a long carbon chain with a nitrogen atom double-bonded to one of the carbon atoms, and a methyl group (CH3) attached to the nitrogen atom through an oxygen atom .


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl octanimidate hydrochloride” are not available, similar compounds often undergo reactions such as titrimetric analysis and quantitative chemical analysis .


Physical And Chemical Properties Analysis

“Methyl octanimidate hydrochloride” is a white solid . It has a molecular weight of 193.71 and a molecular formula of C9H20ClNO . Other physical and chemical properties such as solubility and melting point are not specified in the available information .

Scientific Research Applications

  • Hollow-Fiber Liquid-Phase Microextraction for Methylphenidate Hydrochloride : This study introduces a microextraction technique for detecting and quantifying methylphenidate hydrochloride in biological fluids, using hollow fiber-based liquid phase microextraction (HF-LPME) followed by high-performance liquid chromatography (HPLC) (Miraee et al., 2014).

  • Treatment of Depressive States with Methylphenidate Hydrochloride : Methylphenidate hydrochloride, known as a central nervous system stimulant, has been studied for its effectiveness in counteracting the effects of hypnotics and treating reserpine-induced depression (Robin & Wiseberg, 1958).

  • Methylphenidate's Effects on Dopamine in Adolescent Brains : Research on methylphenidate (MP) shows its implications in altering dopaminergic responses in the limbic system of juvenile rodents, providing insights into the etiology of attention deficit/hyperactivity disorder and the consequences of MP treatment on brain development (Jezierski et al., 2007).

  • Methylphenidate in the Treatment of Narcolepsy : A study discusses the effectiveness of methylphenidate hydrochloride in treating narcolepsy, based on the observation of 60 patients (Yoss & Daly, 1959).

  • Imaging Effects of Methylphenidate on Brain Dopamine : This research focuses on how methylphenidate hydrochloride, a treatment for ADHD, blocks dopamine transporters and increases extracellular dopamine, which may contribute to its therapeutic effects (Volkow et al., 2005).

  • Spectroscopic Studies of Methyl Acetimidate Hydrochloride : The infrared spectra and structure of methyl acetimidate and its hydrochloride are investigated, providing insights into the molecular structure and protonation at the nitrogen atom (Prichard & Orville-Thomas, 1967).

Future Directions

While specific future directions for “Methyl octanimidate hydrochloride” are not available, research in the field of drug conjugates is advancing with the application of new technologies . This could potentially include the development of new compounds and applications for “Methyl octanimidate hydrochloride”.

properties

IUPAC Name

methyl octanimidate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c1-3-4-5-6-7-8-9(10)11-2;/h10H,3-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFBQBCDTCPNHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl octanimidate hydrochloride

Synthesis routes and methods

Procedure details

Methanol (2.81 g) and methyl acetate (30 ml) were added to octanenitrile (10.00 g), and the mixture was cooled to 0° C. Hydrogen chloride (7.50 g) was added and the mixture was stirred for 25 hours at the same temperature. Methylcyclohexane (60 ml) was added to the reaction solution, and then the solvent was distilled off under reduced pressure. Methylcyclohexane (20 ml) was added to the residue, the mixture was stirred for 1.5 hours at room temperature, and then crystals were filtered. The crystals were washed with methylcyclohexane and dried under reduced pressure to give the title compound as a white solid (14.45 g, 93.4% yield).
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
2.81 g
Type
solvent
Reaction Step Three
Yield
93.4%

Citations

For This Compound
2
Citations
M Zoltobrocki, JC Kim, BV Plapp - Biochemistry, 1974 - ACS Publications
Manfred Zoltobrocki,{Jack C. Kim, and Bryce V. Plapp* abstract: Modification of amino groups at the active sites of horse liver alcohol dehydrogenase increased the activity of the …
Number of citations: 48 pubs.acs.org
C Reviriego - Drugs of the Future, 2010 - access.portico.org
… (XII) is prepared by Pinner reaction of octanonitrile (XXXVII) with MeOH in the presence of HCl in MeOAc followed by treatment of the resulting methyl octanimidate hydrochloride (…
Number of citations: 5 access.portico.org

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